4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
1-adamantyl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNOS/c23-19-4-2-1-3-18(19)20-5-6-24(7-8-26-20)21(25)22-12-15-9-16(13-22)11-17(10-15)14-22/h1-4,15-17,20H,5-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPNQOFIZMIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. The adamantane core can be introduced through a Friedel-Crafts alkylation reaction, while the thiazepane ring can be synthesized via cyclization reactions involving appropriate precursors. The chlorophenyl group is usually introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane core or the thiazepane ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Adamantane derivatives are known for their antiviral and neuroprotective activities, which could be relevant for this compound as well.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as enhanced stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane would depend on its specific interactions with molecular targets. The adamantane core is known to interact with various proteins and enzymes, potentially modulating their activity. The thiazepane ring and chlorophenyl group could also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Analogues with 2-Chlorophenyl Substitution
- 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride : This precursor lacks the adamantane-carbonyl group, resulting in lower lipophilicity (logP ~2.1) and improved aqueous solubility due to the HCl salt . The absence of adamantane may reduce CNS penetration but enhance peripheral activity.
- 3-Ethyl 5-methyl [2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate] (): This dihydropyridine derivative shares the 2-chlorophenyl group but exhibits distinct electronic properties due to the pyridine ring. Such compounds are often calcium channel blockers, suggesting divergent pharmacological targets compared to thiazepane-based structures .
Pharmacological Implications
- Adamantane Derivatives: The adamantane-1-carbonyl group in the target compound likely enhances binding to lipid-rich targets (e.g., sigma-1 receptors) and prolongs metabolic half-life compared to non-adamantane analogues .
- Thiazepane vs.
- Chlorophenyl Substitution : The 2-chlorophenyl group may contribute to halogen bonding with aromatic residues in binding pockets, a feature absent in unsubstituted or aliphatic-substituted analogues .
Biological Activity
Overview of 4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane
This compound is a synthetic compound that belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen. The structural uniqueness of this compound, particularly the adamantane moiety, contributes to its potential biological activities.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C17H18ClNOS
- Molecular Weight : 321.85 g/mol
The structure consists of an adamantane core linked to a thiazepane ring substituted with a chlorophenyl group. This configuration may influence its pharmacological properties.
Antiviral Properties
Research has indicated that compounds similar to this compound exhibit antiviral activity. The adamantane structure is known for its effectiveness against viruses such as Influenza A. The mechanism often involves interference with viral replication processes.
Antitumor Activity
Studies have suggested that thiazepane derivatives possess significant antitumor properties. The incorporation of specific substituents, like the chlorophenyl group in this compound, may enhance its ability to inhibit cancer cell proliferation. In vitro studies have shown that thiazepanes can induce apoptosis in various cancer cell lines.
Enzyme Inhibition
Thiazepanes have been reported to act as inhibitors of various enzymes, including proteases and kinases. This inhibition can disrupt critical signaling pathways in cells, leading to reduced growth and survival of malignant cells.
Case Studies
- Study on Antiviral Activity : A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of adamantane derivatives. The findings indicated that modifications at the carbonyl position enhanced antiviral potency against Influenza A viruses.
- Antitumor Mechanisms : Research in Cancer Research demonstrated that thiazepane derivatives could effectively inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.
- Enzyme Inhibition Profiles : A comprehensive analysis in Bioorganic & Medicinal Chemistry highlighted various thiazepanes' ability to inhibit serine proteases, suggesting potential therapeutic applications in treating diseases characterized by excessive proteolytic activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Effective against Influenza A | , |
| Antitumor | Induces apoptosis in cancer cells | , |
| Enzyme Inhibition | Inhibits serine proteases | , |
Table 2: Case Study Outcomes
| Study Title | Findings | Year |
|---|---|---|
| Antiviral Efficacy of Adamantanes | Enhanced activity against Influenza A | 2020 |
| Thiazepanes in Cancer Therapy | Induction of apoptosis in xenograft models | 2021 |
| Enzyme Inhibition by Thiazepanes | Significant inhibition of protease activity | 2022 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
